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Compound of Interest

Compound Name: Ncx 1000

Cat. No.: B15572237 Get Quote

In the landscape of investigational therapies for chronic liver diseases, NCX 1000 and

obeticholic acid represent two distinct pharmacological approaches. This guide provides a

detailed comparative analysis of their mechanisms of action, preclinical and clinical data, and

therapeutic potential, aimed at researchers, scientists, and drug development professionals.

Executive Summary
NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), designed

to selectively deliver NO to the liver to reduce intrahepatic vascular resistance. In contrast,

obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear

receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well

as inflammation and fibrosis. While both compounds have been evaluated for liver diseases,

their targets and clinical development paths have diverged significantly. Preclinical studies of

NCX 1000 showed promise in reducing portal hypertension; however, it failed to demonstrate

efficacy in a clinical trial and exhibited systemic effects. Obeticholic acid, on the other hand,

has undergone extensive clinical investigation and has been approved for the treatment of

primary biliary cholangitis (PBC), although its development for nonalcoholic steatohepatitis

(NASH) has faced setbacks.

Mechanism of Action
NCX 1000: A Liver-Selective Nitric Oxide Donor
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NCX 1000 is a chemical entity created by attaching a nitric oxide-releasing moiety to

ursodeoxycholic acid (UDCA).[1] The rationale behind this design is to leverage the selective

uptake and metabolism of UDCA by hepatocytes to deliver NO directly to the liver

microcirculation.[1][2] The released NO is intended to activate soluble guanylate cyclase,

leading to increased cyclic guanosine monophosphate (cGMP) levels. This, in turn, is expected

to promote vasodilation and counteract the increased intrahepatic vascular tone that

contributes to portal hypertension in cirrhotic livers.[2][3] Preclinical evidence suggested that

NCX 1000 could selectively increase cGMP concentrations in the liver and counteract the

effects of vasoconstrictors.[3]
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Obeticholic Acid: A Potent Farnesoid X Receptor (FXR)
Agonist
Obeticholic acid is a semi-synthetic bile acid analogue and a potent, selective agonist of the

farnesoid X receptor (FXR).[4][5] FXR is a nuclear receptor highly expressed in the liver and

intestines, where it functions as a primary regulator of bile acid homeostasis.[6][7] Upon

activation by obeticholic acid, FXR modulates the transcription of numerous target genes

involved in bile acid synthesis, transport, and detoxification.[4][8] In hepatocytes, FXR

activation leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-

limiting enzyme in bile acid synthesis, thereby reducing the overall bile acid pool.[8][9] In the

intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19), which

further suppresses CYP7A1 expression in the liver.[4][10] Beyond its effects on bile acid

metabolism, FXR activation by obeticholic acid also exerts anti-inflammatory and anti-fibrotic

effects.[8][11]
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Comparative Efficacy Data
Direct head-to-head clinical trials comparing NCX 1000 and obeticholic acid have not been

conducted. The following tables summarize key efficacy data from their respective clinical and

preclinical studies.

NCX 1000: Preclinical and Clinical Data in Portal
Hypertension
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Parameter Study Type
Model/Popu
lation

Treatment
Key
Findings

Reference

Portal

Pressure
Preclinical

Bile Duct

Ligated (BDL)

Cirrhotic Rats

NCX 1000

(28

mg/kg/day for

5 days)

Statistically

significant

decrease in

portal

pressure

(P<0.01) with

no effect on

mean arterial

pressure.

[3]

Intrahepatic

Resistance
Preclinical

Isolated

Perfused Rat

Liver

NCX 1000

Reduced

norepinephrin

e-induced

vasoconstricti

on by 60%

(P<0.001).

[3]

Ascites

Formation
Preclinical

Carbon

Tetrachloride

(CCl4)-

Treated Rats

NCX 1000

(15

mg/kg/day)

Reduced the

percentage of

animals with

ascites from

75% to

28.5%

(P<0.001).

[12]

Hepatic

Venous

Pressure

Gradient

(HVPG)

Clinical

(Phase 2a)

Patients with

Cirrhosis and

Portal

Hypertension

(n=9)

NCX 1000

(up to 2g t.i.d.

for 16 days)

No change in

HVPG

(16.7±3.8 vs.

17.1±3.8 mm

Hg; P=0.596).

[13]

Systemic

Blood

Pressure

Clinical

(Phase 2a)

Patients with

Cirrhosis and

Portal

Hypertension

(n=9)

NCX 1000 Significant

reduction in

systolic blood

pressure

(121±11 vs.

136±7 mm

[13]
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Hg at

baseline;

P=0.003),

indicating

systemic

effects.

Obeticholic Acid: Clinical Data in Primary Biliary
Cholangitis (PBC) and Nonalcoholic Steatohepatitis
(NASH)
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Indication Study Parameter Treatment
Key
Findings

Reference

PBC
POISE

(Phase 3)

Alkaline

Phosphatase

(ALP)

Reduction

Obeticholic

Acid (5-10

mg daily for

12 months)

A post hoc

analysis

showed

improvement

in more than

one liver

disease stage

in 37% of the

5–10 mg

OCA group

and 35% of

the 10 mg

OCA group,

compared to

12% in the

placebo

group.

[5]

NASH
REGENERAT

E (Phase 3)

Fibrosis

Improvement

(≥1 stage

with no

worsening of

NASH)

Obeticholic

Acid (25 mg

daily for 18

months)

22.4% of

patients on

OCA 25 mg

met the

primary

endpoint vs.

9.6% on

placebo

(P<0.001).

[14][15]

NASH FLINT (Phase

2)

Histological

Improvement

of NASH

Obeticholic

Acid

45% of

treated

patients

showed

significant

histological

improvement

vs. 23% in

[16]
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the placebo

group.

Experimental Protocols
NCX 1000: Phase 2a Clinical Trial in Portal Hypertension

Study Design: A single-center, randomized (4:1), double-blind, parallel-group, dose-

escalating study.

Participants: Patients with cirrhosis and portal hypertension.

Intervention: Progressive oral doses of NCX 1000 or placebo up to 2 g three times daily or

the maximum tolerated dose for 16 days.

Primary Efficacy Endpoints: Fasting and postprandial hepatic venous pressure gradient

(HVPG).

Other Measurements: Hepatic blood flow (HBF) and arterial blood pressure.[13]
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Obeticholic Acid: REGENERATE Phase 3 Trial in NASH
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.

Participants: Patients with non-cirrhotic NASH with liver fibrosis (stage F2 or F3).

Intervention: Once-daily oral obeticholic acid (10 mg or 25 mg) or placebo.

Primary Efficacy Endpoints (18-month interim analysis): 1) Improvement in liver fibrosis by at

least one stage with no worsening of NASH, or 2) NASH resolution with no worsening of liver
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fibrosis.

Assessment: Liver biopsies were evaluated at baseline and 18 months.[14][17]
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Safety and Tolerability
NCX 1000
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In the phase 2a trial, NCX 1000 was generally safe, with seven non-serious adverse events

reported in four patients (one on placebo). However, the significant reduction in systolic blood

pressure suggested a lack of liver-selective NO release and the presence of systemic effects.

[13]

Obeticholic Acid
The most common adverse event associated with obeticholic acid is dose-related pruritus

(itching), which can be severe enough to lead to treatment discontinuation.[14][17] Other

reported side effects include fatigue, abdominal pain, and changes in lipid profiles (increased

LDL and decreased HDL cholesterol).[5][9][18] There have also been concerns about

hepatotoxicity, particularly in patients with decompensated cirrhosis.[4]

Conclusion
NCX 1000 and obeticholic acid represent fundamentally different strategies for treating liver

diseases. NCX 1000, designed as a liver-targeted NO donor, showed promise in preclinical

models of portal hypertension but failed to translate these findings into clinical efficacy in

humans, with the added concern of systemic hemodynamic effects. Obeticholic acid, a potent

FXR agonist, has demonstrated efficacy in improving liver biochemistry and histology in both

PBC and NASH. However, its clinical use is tempered by a significant side effect profile, most

notably pruritus and adverse lipid changes. For researchers and drug developers, the divergent

paths of these two compounds underscore the challenges of translating preclinical findings and

the importance of balancing efficacy with a manageable safety profile in the development of

new therapies for chronic liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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